An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This molecule, often utilized as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, possesses a unique structural framework amenable to a variety of chemical transformations. This document will delve into its physical and spectroscopic characteristics, detail established synthetic protocols, and explore its reactivity, providing a crucial resource for researchers engaged in the design and synthesis of novel therapeutics and complex organic molecules.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for the design of molecules with specific biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 2-position, as seen in 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, offers a strategic advantage for synthetic chemists. The Boc group provides robust protection under a wide range of reaction conditions while being readily cleavable under acidic conditions, and the methyl ester serves as a handle for further functionalization, such as amide bond formation or reduction. These features make the title compound a valuable intermediate for the construction of more complex molecules, including constrained amino acids and peptide mimics.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This section outlines the key physicochemical parameters of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₉NO₄ | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| CAS Number | 186704-03-0 | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.5 ppm. The methyl ester protons will appear as a singlet around 3.7 ppm. The protons of the indoline ring system will exhibit more complex splitting patterns in the aromatic region (approximately 6.8-7.8 ppm) and the aliphatic region (approximately 3.0-5.0 ppm). The proton at the C2 position, being adjacent to a stereocenter and the ester group, will likely appear as a doublet of doublets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the methyl ester in the range of 150-175 ppm. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, while the methyl carbons will appear further upfield. The aromatic and aliphatic carbons of the indoline core will have characteristic shifts that can be assigned through correlation spectroscopy.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carbamate and ester functional groups, typically in the region of 1680-1750 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹, and C-O stretching bands will be present in the fingerprint region.
Synthesis and Manufacturing
The synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate typically involves a two-step process starting from the corresponding indole derivative, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate.
Synthesis of the Indole Precursor
The synthesis of the indole precursor can be achieved through various methods. One common approach involves the N-Boc protection of a commercially available indole-2-carboxylic acid ester.[3]
Catalytic Hydrogenation to the Indoline
The conversion of the N-Boc protected indole to the corresponding indoline is most effectively achieved through catalytic hydrogenation.[4][5] This reaction involves the reduction of the C2-C3 double bond of the indole ring.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup: In a high-pressure reaction vessel, dissolve 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes and aromatic systems. Its heterogeneous nature allows for easy removal by filtration.
-
Solvent: Methanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are relatively inert under hydrogenation conditions.
-
Pressure: The use of elevated hydrogen pressure increases the rate of the reaction by increasing the concentration of dissolved hydrogen.
Figure 1: General synthetic scheme for the preparation of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is primarily governed by the three key functional groups: the N-Boc protecting group, the methyl ester, and the indoline ring itself.
Deprotection of the N-Boc Group
The tert-butoxycarbonyl group can be readily removed under acidic conditions to liberate the secondary amine of the indoline ring. This is a crucial step in many synthetic sequences, allowing for subsequent N-alkylation, N-acylation, or coupling reactions.
Typical Deprotection Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane or methanol
Figure 2: Deprotection of the N-Boc group.
Reactions of the Methyl Ester
The methyl ester at the C2 position is a versatile functional handle for various transformations.
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).
-
Aminolysis: Direct reaction with amines can lead to the formation of amides, although this often requires harsh conditions.
Reactions involving the Indoline Ring
The aromatic portion of the indoline ring can undergo electrophilic aromatic substitution reactions, although the electron-donating character of the nitrogen is somewhat attenuated by the Boc group. Friedel-Crafts acylation or alkylation, nitration, and halogenation are possible, typically occurring at the positions para to the nitrogen atom (C5 or C7).
Applications in Drug Discovery and Development
The rigid framework of the indoline core in 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate makes it an excellent scaffold for the synthesis of conformationally constrained amino acids and peptidomimetics.[1] These modified building blocks are of great interest in drug discovery as they can lead to peptides with enhanced stability towards proteolytic degradation, improved receptor binding affinity, and better pharmacokinetic properties.
Derivatives of this compound have been incorporated into a variety of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists. The ability to readily modify both the nitrogen and the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.
Safety and Handling
While specific toxicity data for 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is not extensively documented, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a valuable and versatile building block in modern organic synthesis. Its well-defined structure, coupled with the strategic placement of a readily cleavable protecting group and a modifiable ester functionality, provides chemists with a powerful tool for the construction of complex molecular architectures. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable intermediate for the development of novel pharmaceuticals and other functional organic materials. This guide has provided a comprehensive overview of its key chemical properties, synthesis, and applications, serving as a foundational resource for researchers in the field.
References
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Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. 2023. [Link]
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Synthesis of Indole-2-Carboxylic Acid Esters. Scilit. [Link]
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Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
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Synthesis of indolines. Organic Chemistry Portal. [Link]
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Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]
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Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. SciSpace. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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Cobalt-catalysed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. PubMed. [Link]
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